Cas no 1337785-41-7 (3-(2,6-dimethoxyphenyl)methylpiperidine)

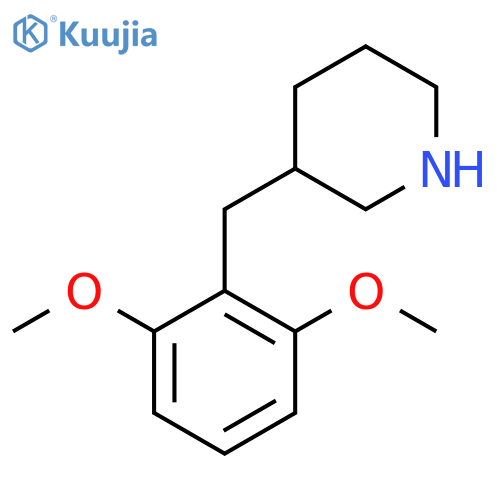

1337785-41-7 structure

商品名:3-(2,6-dimethoxyphenyl)methylpiperidine

3-(2,6-dimethoxyphenyl)methylpiperidine 化学的及び物理的性質

名前と識別子

-

- 3-(2,6-dimethoxyphenyl)methylpiperidine

- EN300-1820652

- 3-[(2,6-dimethoxyphenyl)methyl]piperidine

- 1337785-41-7

-

- インチ: 1S/C14H21NO2/c1-16-13-6-3-7-14(17-2)12(13)9-11-5-4-8-15-10-11/h3,6-7,11,15H,4-5,8-10H2,1-2H3

- InChIKey: DTTDXRUDILEBKH-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=CC=C(C=1CC1CNCCC1)OC

計算された属性

- せいみつぶんしりょう: 235.157228913g/mol

- どういたいしつりょう: 235.157228913g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 30.5Ų

3-(2,6-dimethoxyphenyl)methylpiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1820652-0.05g |

3-[(2,6-dimethoxyphenyl)methyl]piperidine |

1337785-41-7 | 0.05g |

$587.0 | 2023-09-19 | ||

| Enamine | EN300-1820652-0.25g |

3-[(2,6-dimethoxyphenyl)methyl]piperidine |

1337785-41-7 | 0.25g |

$642.0 | 2023-09-19 | ||

| Enamine | EN300-1820652-5.0g |

3-[(2,6-dimethoxyphenyl)methyl]piperidine |

1337785-41-7 | 5g |

$3396.0 | 2023-06-03 | ||

| Enamine | EN300-1820652-1.0g |

3-[(2,6-dimethoxyphenyl)methyl]piperidine |

1337785-41-7 | 1g |

$1172.0 | 2023-06-03 | ||

| Enamine | EN300-1820652-10g |

3-[(2,6-dimethoxyphenyl)methyl]piperidine |

1337785-41-7 | 10g |

$3007.0 | 2023-09-19 | ||

| Enamine | EN300-1820652-5g |

3-[(2,6-dimethoxyphenyl)methyl]piperidine |

1337785-41-7 | 5g |

$2028.0 | 2023-09-19 | ||

| Enamine | EN300-1820652-1g |

3-[(2,6-dimethoxyphenyl)methyl]piperidine |

1337785-41-7 | 1g |

$699.0 | 2023-09-19 | ||

| Enamine | EN300-1820652-10.0g |

3-[(2,6-dimethoxyphenyl)methyl]piperidine |

1337785-41-7 | 10g |

$5037.0 | 2023-06-03 | ||

| Enamine | EN300-1820652-0.5g |

3-[(2,6-dimethoxyphenyl)methyl]piperidine |

1337785-41-7 | 0.5g |

$671.0 | 2023-09-19 | ||

| Enamine | EN300-1820652-0.1g |

3-[(2,6-dimethoxyphenyl)methyl]piperidine |

1337785-41-7 | 0.1g |

$615.0 | 2023-09-19 |

3-(2,6-dimethoxyphenyl)methylpiperidine 関連文献

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

1337785-41-7 (3-(2,6-dimethoxyphenyl)methylpiperidine) 関連製品

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量